molecular formula C20H22ClN3O4S B2496901 N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 2034529-61-6

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B2496901
CAS RN: 2034529-61-6
M. Wt: 435.92
InChI Key: NPRUULXQXTWWNU-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals that typically exhibit a broad range of biological activities. The interest in such compounds often stems from their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of similar compounds involves multi-step reactions starting from selected thiophenes and pyrazole derivatives. A common approach might include the condensation of thiophene carbaldehydes with appropriate hydrazides or semicarbazides under reflux conditions, followed by cyclization and functional group modifications to introduce specific substituents like methoxy or chloro groups (Prabhuswamy et al., 2016).

Molecular Structure Analysis

The molecular structure is often elucidated using techniques such as X-ray crystallography, which reveals the arrangement of atoms within the molecule and their spatial relationships. This analysis can confirm the presence of key structural features, such as the pyrazole core and the position of substituents, which are critical for the compound's properties and reactivity (Kumara et al., 2018).

Scientific Research Applications

Synthesis and Crystal Structure Analysis

  • Synthesis and Structural Analysis : A study by Prabhuswamy et al. (2016) focuses on the synthesis and crystal structure determination of a pyrazole derivative. The research involves single-crystal X-ray diffraction studies to elucidate the compound's crystal system and hydrogen bond interactions, highlighting the importance of structural analysis in understanding the properties of such compounds (Prabhuswamy et al., 2016).

Pharmacological Evaluation

  • Cytotoxicity Evaluation : Hassan et al. (2014) synthesized aminopyrazole and pyrazolopyrimidine derivatives, evaluating their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This study exemplifies the potential medicinal chemistry applications of pyrazole derivatives, suggesting areas where the compound might find relevance (Hassan et al., 2014).

Molecular Interaction Studies

  • Molecular Interaction Studies : Research on analogs of cannabinoids involving pyrazole carboxamide structures has been conducted to understand their binding interaction with cannabinoid receptors. Shim et al. (2002) explored the molecular interaction of a pyrazole antagonist with the CB1 receptor, providing insight into the structural requirements for receptor binding, which could be relevant for designing new compounds with specific biological activities (Shim et al., 2002).

Thermophysical and Optical Studies

  • Thermophysical and Optical Properties : A study by Kumara et al. (2018) on a novel pyrazole derivative explored its thermal stability and non-linear optical properties through Hirshfeld surface analysis and DFT calculations. This research indicates the potential of such compounds in materials science, particularly in the development of materials with specific thermal and optical characteristics (Kumara et al., 2018).

properties

IUPAC Name

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-5-(2,5-dimethoxyphenyl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O4S/c1-24-15(20(25)22-11-17(28-4)18-7-8-19(21)29-18)10-14(23-24)13-9-12(26-2)5-6-16(13)27-3/h5-10,17H,11H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRUULXQXTWWNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCC(C3=CC=C(S3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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